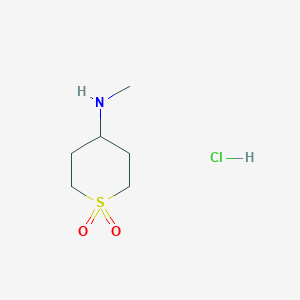![molecular formula C10H19ClN2O B6285631 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 111247-63-3](/img/no-structure.png)
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-4-yl)methylpyrrolidin-2-one hydrochloride, also known as PMPOH or 1-PMPOH, is a synthetic compound and a derivative of pyrrolidin-2-one that has been studied for its potential applications in the fields of chemistry and biochemistry. PMPOH is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. It has been used as a catalyst in the synthesis of pharmaceuticals, as a chiral resolving agent, and as a chiral building block for the synthesis of other compounds.
科学研究应用
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. It has also been used as a chiral building block for the synthesis of other compounds, such as amino acids and peptides. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
作用机制
The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a chiral resolving agent by forming a complex with achiral molecules, such as amino acids and peptides, to form a chiral compound. This chiral compound can then be used to synthesize other compounds with specific chiral properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride are not yet fully understood. However, it has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
实验室实验的优点和局限性
The main advantage of using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments is its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions. However, there are some limitations to using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments. For instance, the synthesis of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is a two-step process, which can be time-consuming and difficult to scale up. In addition, 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is a chiral molecule, which means that it has two distinct forms that are mirror images of each other. This can make it difficult to determine the exact structure of the molecule.
未来方向
Future research on 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride could focus on its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, further research could be conducted to better understand the mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride and its potential biochemical and physiological effects. Furthermore, future research could focus on developing methods to more quickly and easily synthesize 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride and to determine the exact structure of the molecule. Finally, further research could focus on the application of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in the development of new drugs and other compounds.
合成方法
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride can be synthesized in a two-step process. The first step involves the reaction of piperidine with methyl acrylate in the presence of a base to form the piperidine-methyl acrylate adduct. This adduct is then reacted with pyrrolidin-2-one in the presence of an acid to form 1-(piperidin-4-yl)methylpyrrolidin-2-one hydrochloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves the reaction of piperidine with pyrrolidin-2-one in the presence of a suitable catalyst to form the desired product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Piperidine", "Pyrrolidin-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetone", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with pyrrolidin-2-one in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 2: The resulting product is purified by filtration and washed with water to remove any impurities.", "Step 3: The product is then dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any remaining impurities.", "Step 5: The product is further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.", "Step 6: The final product is dried under vacuum and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |
CAS 编号 |
111247-63-3 |
产品名称 |
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride |
分子式 |
C10H19ClN2O |
分子量 |
218.7 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



